molecular formula C12H10N2O2 B6414228 3-(5-Hydroxypyridin-2-yl)benzamide CAS No. 1261991-48-3

3-(5-Hydroxypyridin-2-yl)benzamide

Cat. No.: B6414228
CAS No.: 1261991-48-3
M. Wt: 214.22 g/mol
InChI Key: BWJILRZFVHDYRE-UHFFFAOYSA-N
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Description

3-(5-Hydroxypyridin-2-yl)benzamide is an organic compound that features a benzamide group attached to a hydroxypyridine ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both hydroxyl and amide functional groups makes it a versatile molecule for chemical modifications and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-Hydroxypyridin-2-yl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-aminopyridine and 3-hydroxybenzoyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane.

    Procedure: The 2-aminopyridine is reacted with 3-hydroxybenzoyl chloride under reflux conditions to form the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow techniques for large-scale production.

Types of Reactions:

    Oxidation: The hydroxyl group in the pyridine ring can undergo oxidation to form a ketone or aldehyde.

    Reduction: The amide group can be reduced to an amine under suitable conditions.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst are common methods.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products:

    Oxidation: Formation of 3-(5-oxopyridin-2-yl)benzamide.

    Reduction: Formation of 3-(5-aminopyridin-2-yl)benzamide.

    Substitution: Formation of various substituted benzamides depending on the reagents used.

Scientific Research Applications

3-(5-Hydroxypyridin-2-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in metal coordination complexes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(5-Hydroxypyridin-2-yl)benzamide involves its interaction with various molecular targets:

    Molecular Targets: It can bind to metal ions, forming stable complexes that can be used in catalysis or as therapeutic agents.

    Pathways Involved: The compound may interact with biological pathways related to oxidative stress and inflammation, potentially modulating these processes.

Comparison with Similar Compounds

  • 3-(5-Hydroxypyridin-3-yl)benzamide
  • 3-(4-Hydroxypyridin-2-yl)benzamide
  • 3-(6-Hydroxypyridin-2-yl)benzamide

Comparison:

  • Uniqueness: 3-(5-Hydroxypyridin-2-yl)benzamide is unique due to the specific positioning of the hydroxyl group on the pyridine ring, which can influence its reactivity and binding properties.
  • Similarities: All these compounds share the benzamide and hydroxypyridine structures, making them potentially useful in similar applications. the position of the hydroxyl group can significantly affect their chemical behavior and biological activity.

Properties

IUPAC Name

3-(5-hydroxypyridin-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2/c13-12(16)9-3-1-2-8(6-9)11-5-4-10(15)7-14-11/h1-7,15H,(H2,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWJILRZFVHDYRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)N)C2=NC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90692539
Record name 3-(5-Hydroxypyridin-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90692539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261991-48-3
Record name 3-(5-Hydroxypyridin-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90692539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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